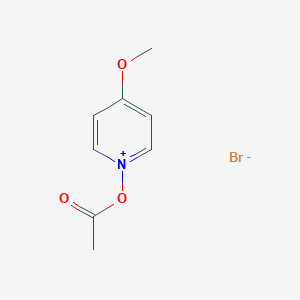
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide is an organic compound that features a pyridinium core substituted with acetyloxy and methoxy groups
Vorbereitungsmethoden
The synthesis of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide typically involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acetylated product, which is then treated with hydrobromic acid to yield the final bromide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium core can interact with nucleophilic sites on proteins or other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(Acetyloxy)-4-methylpyridin-1-ium bromide: Similar structure but with a methyl group instead of a methoxy group.
1-(Acetyloxy)-4-chloropyridin-1-ium bromide: Similar structure but with a chloro group instead of a methoxy group.
1-(Acetyloxy)-4-hydroxypyridin-1-ium bromide: Similar structure but with a hydroxy group instead of a methoxy group
Eigenschaften
CAS-Nummer |
78378-16-2 |
|---|---|
Molekularformel |
C8H10BrNO3 |
Molekulargewicht |
248.07 g/mol |
IUPAC-Name |
(4-methoxypyridin-1-ium-1-yl) acetate;bromide |
InChI |
InChI=1S/C8H10NO3.BrH/c1-7(10)12-9-5-3-8(11-2)4-6-9;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UUEPNSGWBKZIGY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[N+]1=CC=C(C=C1)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)

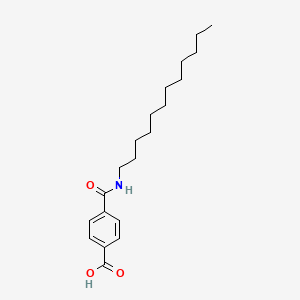
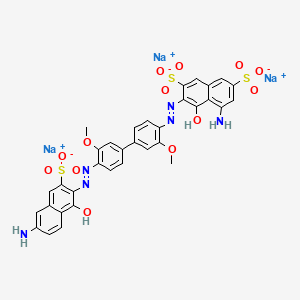
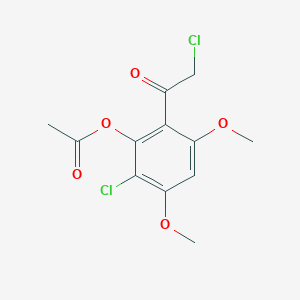
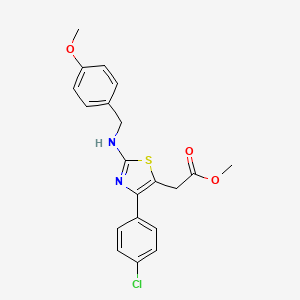
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
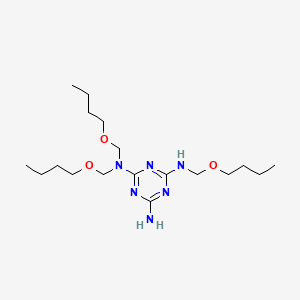

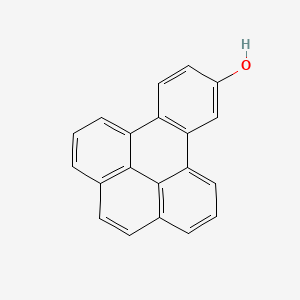
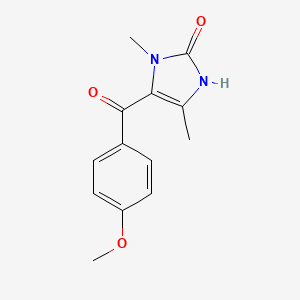

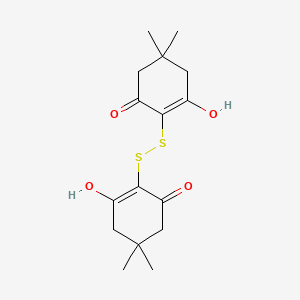
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
